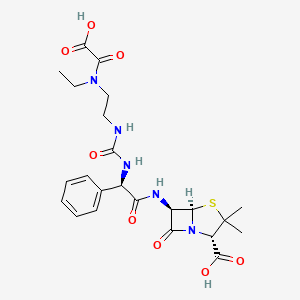![molecular formula C10H11NO3 B13412760 Phenol, 2-[1-[N-acetoxyimino]ethyl]-](/img/structure/B13412760.png)
Phenol, 2-[1-[N-acetoxyimino]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-(2-HYDROXYPHENYL)ETHANONE O-ACETYL OXIME is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen, alkyl, or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2-HYDROXYPHENYL)ETHANONE O-ACETYL OXIME typically involves the reaction of 1-(2-hydroxyphenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The resulting oxime is then acetylated using acetic anhydride in the presence of a base like pyridine to yield the final product.
Industrial Production Methods
Industrial production of oximes, including (Z)-1-(2-HYDROXYPHENYL)ETHANONE O-ACETYL OXIME, often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation to ensure high yield and purity. Techniques such as recrystallization and chromatography are commonly employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Oximes can undergo oxidation to form nitriles or nitro compounds.
Reduction: Reduction of oximes typically yields amines.
Substitution: Oximes can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.
Major Products
Oxidation: Nitriles or nitro compounds.
Reduction: Amines.
Substitution: Alkylated oximes.
Scientific Research Applications
(Z)-1-(2-HYDROXYPHENYL)ETHANONE O-ACETYL OXIME has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, plastics, and synthetic fibers.
Mechanism of Action
The mechanism of action of (Z)-1-(2-HYDROXYPHENYL)ETHANONE O-ACETYL OXIME involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-HYDROXYPHENYL)ETHANONE O-ACETYL OXIME: Similar structure but different stereochemistry.
1-(2-HYDROXYPHENYL)ETHANONE O-METHYL OXIME: Similar structure with a methyl group instead of an acetyl group.
Uniqueness
(Z)-1-(2-HYDROXYPHENYL)ETHANONE O-ACETYL OXIME is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
[(E)-1-(2-hydroxyphenyl)ethylideneamino] acetate |
InChI |
InChI=1S/C10H11NO3/c1-7(11-14-8(2)12)9-5-3-4-6-10(9)13/h3-6,13H,1-2H3/b11-7+ |
InChI Key |
IDGZAIMNRXPJNW-YRNVUSSQSA-N |
Isomeric SMILES |
C/C(=N\OC(=O)C)/C1=CC=CC=C1O |
Canonical SMILES |
CC(=NOC(=O)C)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


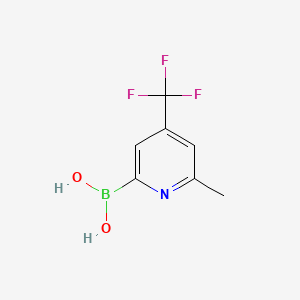

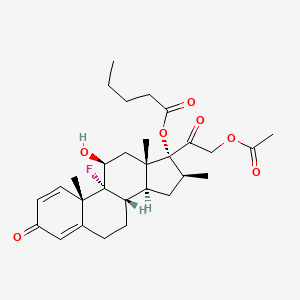
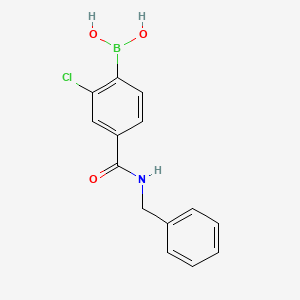
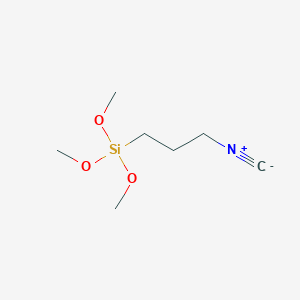
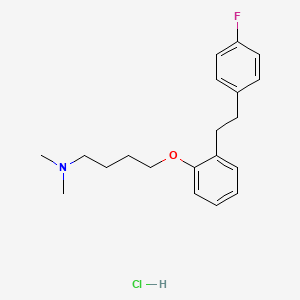
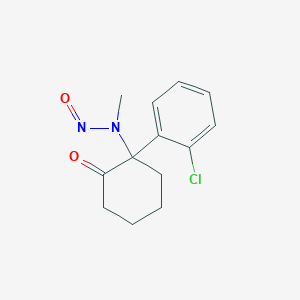

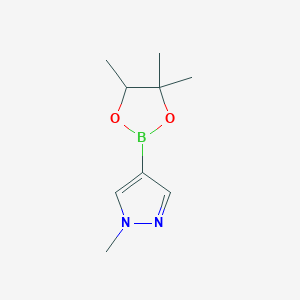
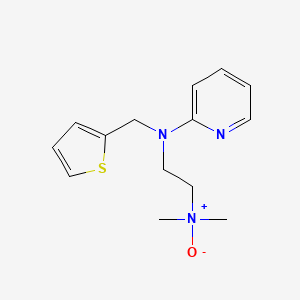
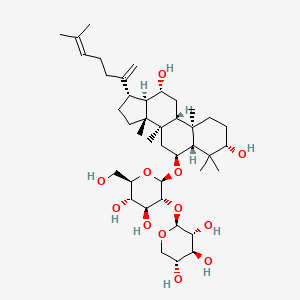
![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-22-(hydroxymethyl)-5',11,13-trimethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13412766.png)
![2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine](/img/structure/B13412779.png)
